2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a phenylmethylideneamino group, and a tetrahydroethanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- **2-{[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-{[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione lies in its specific structural features, such as the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C24H21ClN2O3/c25-19-10-4-15(5-11-19)14-30-20-3-1-2-16(12-20)13-26-27-23(28)21-17-6-7-18(9-8-17)22(21)24(27)29/h1-7,10-13,17-18,21-22H,8-9,14H2/b26-13+ |
InChI Key |
WIFCKXHMDYGNCN-LGJNPRDNSA-N |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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